molecular formula C19H23BrN2O3S B5041850 2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide

2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide

Cat. No.: B5041850
M. Wt: 439.4 g/mol
InChI Key: WQHOJNSZBPRPCL-UHFFFAOYSA-N
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Description

2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide is a synthetic organic compound known for its applications in scientific research. It is characterized by its complex structure, which includes a benzyl group, a bromobenzenesulfonamide moiety, and a diethylacetamide group. This compound is primarily used as a research tool in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide typically involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride to form N-benzyl-4-bromobenzenesulfonamide. This intermediate is then reacted with diethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amines or alcohols.

    Hydrolysis: Products include the corresponding carboxylic acids and amines.

Scientific Research Applications

2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-bromobenzenesulfonamide: A precursor in the synthesis of the target compound.

    N-allyl-N-benzyl-4-methylbenzenesulfonamide: A related compound with similar structural features.

    4-bromobenzenesulfonamide: A simpler analog used in various chemical reactions.

Uniqueness

2-(N-benzyl-4-bromobenzenesulfonamido)-N,N-diethylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and potential therapeutic uses, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-3-21(4-2)19(23)15-22(14-16-8-6-5-7-9-16)26(24,25)18-12-10-17(20)11-13-18/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHOJNSZBPRPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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